4-Methylphenol;piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

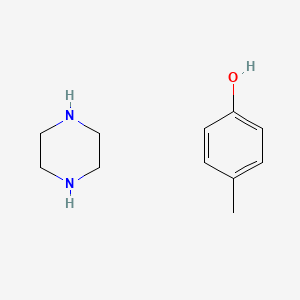

It is a colorless solid that is widely used as an intermediate in the production of other chemicals . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. It is commonly used in the pharmaceutical industry due to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylphenol is conventionally extracted from coal tar, a byproduct of the roasting of coal to produce coke. Industrially, it is prepared mainly by a two-step route beginning with the sulfonation of toluene, followed by basic hydrolysis of the sulfonate salt .

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .

Industrial Production Methods

Industrial production of 4-Methylphenol involves the sulfonation of toluene and subsequent hydrolysis. Piperazine is formed as a co-product in the ammoniation of 1,2-dichloroethane or ethanolamine .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenol undergoes various reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide for forming salts and N-bromosuccinimide for free radical bromination .

Piperazine is involved in reactions such as cyclization, amination, and decarboxylative annulation. Reagents like palladium catalysts and iridium-based complexes are commonly used .

Major Products

Oxidation of 4-Methylphenol can lead to the formation of benzoquinones. Substitution reactions can produce various alkylated or halogenated derivatives . Piperazine derivatives are often used in pharmaceuticals, resulting in products like arylpiperazines .

Scientific Research Applications

4-Methylphenol is used as an intermediate in the production of antioxidants, disinfectants, and pharmaceuticals . Piperazine is widely employed in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is also used in the synthesis of biologically active compounds and as a scaffold in medicinal chemistry .

Mechanism of Action

Piperazine acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasites, which are then expelled from the body . 4-Methylphenol’s mechanism of action varies depending on its application, such as its role as an antiseptic or disinfectant .

Comparison with Similar Compounds

Similar Compounds

Phenol: Similar to 4-Methylphenol but lacks the methyl group.

o-Cresol and m-Cresol: Isomers of 4-Methylphenol with different positions of the methyl group.

Piperidine: Similar to piperazine but contains only one nitrogen atom in the ring.

Uniqueness

4-Methylphenol is unique due to its specific position of the methyl group, which influences its chemical reactivity and applications. Piperazine’s two nitrogen atoms provide unique pharmacological properties, making it a versatile scaffold in drug design .

Properties

CAS No. |

93990-31-9 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-methylphenol;piperazine |

InChI |

InChI=1S/C7H8O.C4H10N2/c1-6-2-4-7(8)5-3-6;1-2-6-4-3-5-1/h2-5,8H,1H3;5-6H,1-4H2 |

InChI Key |

WZHOJHMMEFBAMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)O.C1CNCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)